molecular formula C23H18Cl2NO2P B1620838 N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline CAS No. 680212-11-7

N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline

Cat. No.: B1620838
CAS No.: 680212-11-7
M. Wt: 442.3 g/mol
InChI Key: BFMUGRSKTCDICJ-UHFFFAOYSA-N
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Mechanism of Action

  • Kuznetsova, A. A., Chachkov, D. V., Artyushin, O. I., Bondarenko, N. A., & Vereshchagina, Ya. A. (2023). Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]amide of (Diphenylphosphoryl)acetic Acid. Russian Journal of Organic Chemistry, 59(4), 265–269
  • Kuznetsova, A. A., Chachkov, D. V., Artyushin, O. I., Bondarenko, N. A., & Vereshchagina, Ya. A. (2020). Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]acetamide. Russian Journal of Organic Chemistry, 65, 905
  • Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of (Diphenylphosphoryl)acetic Acid. Molecules, 26(16), 4832

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N1-[(Diphenylphosphoryl)(2-thienyl)methyl]-3,4-dichloroaniline
  • N1-[(Diphenylphosphoryl)(2-pyridyl)methyl]-3,4-dichloroaniline
  • N1-[(Diphenylphosphoryl)(2-phenyl)methyl]-3,4-dichloroaniline

Uniqueness

N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the furan ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

3,4-dichloro-N-[diphenylphosphoryl(furan-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2NO2P/c24-20-14-13-17(16-21(20)25)26-23(22-12-7-15-28-22)29(27,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMUGRSKTCDICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381454
Record name AG-G-59009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680212-11-7
Record name AG-G-59009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
Reactant of Route 2
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
Reactant of Route 3
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
Reactant of Route 4
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
Reactant of Route 5
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
Reactant of Route 6
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline

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